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Compound of Interest

Compound Name: Atto 390 NHS ester

Cat. No.: B12055625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent properties of Atto 390
NHS ester, with a specific focus on its fluorescence quantum yield. Atto 390 is a fluorescent

label based on a coumarin structure, recognized for its high fluorescence quantum yield,

significant Stokes shift, and good photostability.[1][2][3][4] These characteristics make it a

valuable tool for sensitive detection applications, including single-molecule detection and high-

resolution microscopy.[5] The N-hydroxysuccinimidyl (NHS) ester functional group allows for

the straightforward labeling of proteins, antibodies, and other biomolecules containing primary

amine groups.

Core Concepts: Fluorescence Quantum Yield
The fluorescence quantum yield (ηfl or QY) is a critical parameter that quantifies the efficiency

of the fluorescence process. It is defined as the ratio of the number of photons emitted to the

number of photons absorbed by the fluorophore.

ηfl = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted

photon, representing the maximum possible fluorescence efficiency. In practice, non-radiative

decay pathways (e.g., internal conversion, intersystem crossing) compete with fluorescence,

causing the quantum yield to be less than 1.0. The brightness of a fluorophore, a key
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determinant of signal intensity in labeling experiments, is the product of its molar extinction

coefficient (ε) and its fluorescence quantum yield (ηfl).

Quantitative Data: Spectroscopic Properties of Atto
390
The optical properties of the carboxy derivative of Atto 390 in aqueous solution are summarized

below. These values are crucial for designing and interpreting fluorescence-based experiments.

Parameter Value Reference

Fluorescence Quantum Yield

(ηfl)
90%

Absorption Maximum (λabs) 390 nm

Emission Maximum (λfl) 476 nm

Molar Extinction Coefficient

(εmax)
2.4 x 10⁴ M⁻¹cm⁻¹

Fluorescence Lifetime (τfl) 5.0 ns

Correction Factor (CF₂₆₀) 0.46

Correction Factor (CF₂₈₀) 0.09

Experimental Protocols
Protocol 1: Biomolecule Labeling with Atto 390 NHS
Ester
This protocol details the covalent attachment of Atto 390 NHS ester to proteins. The NHS

ester reacts with primary amine groups, such as the ε-amino group of lysine residues, to form a

stable amide bond.

Materials:

Atto 390 NHS ester
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Protein or other amine-containing biomolecule

Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Bicarbonate buffer (0.1 M, pH 8.3)

Purification column (e.g., Sephadex G-25 gel filtration)

Procedure:

Protein Preparation: Dissolve the protein in 0.1 M bicarbonate buffer (pH 8.3) to a

concentration of approximately 2 mg/mL. Ensure the protein solution is free from any amine-

containing substances like Tris or glycine. If necessary, dialyze the protein against a suitable

buffer like PBS and then adjust the pH with bicarbonate buffer.

Dye Preparation: Immediately before use, prepare a stock solution of Atto 390 NHS ester in
anhydrous, amine-free DMF or DMSO at a concentration of 2 mg/mL.

Labeling Reaction: Add a molar excess of the reactive dye solution to the protein solution. A

starting point is a 2-fold molar excess for general proteins, while for antibodies, a higher ratio

(e.g., 4:1 to 15:1) may be optimal.

Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with

constant, gentle stirring. Note that unavoidable hydrolysis of the NHS ester will occur as a

competing reaction.

Purification: Separate the labeled protein conjugate from the unreacted, hydrolyzed dye

using a gel filtration column (e.g., Sephadex G-25). The first fluorescent band to elute is

typically the labeled protein.

Storage: Store the purified conjugate under conditions suitable for the unlabeled protein,

protected from light. For long-term storage, aliquots can be frozen at -20°C.
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Caption: Covalent labeling reaction of Atto 390 NHS ester with a primary amine.

Protocol 2: Measurement of Relative Fluorescence
Quantum Yield
The relative method is a common and accessible approach to determine the fluorescence

quantum yield of a sample by comparing it to a standard with a known, well-characterized

quantum yield.

Principle: The quantum yield of an unknown sample (Φ_S_) can be calculated relative to a

standard (Φ_R_) using the following equation:

Φ_S_ = Φ_R_ × (I_S_ / I_R_) × (A_R_ / A_S_) × (n_S_² / n_R_²)

Where:

I is the integrated fluorescence intensity (the area under the emission curve).

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.
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For highest accuracy, a comparative method is used, where the integrated fluorescence

intensity is plotted against absorbance for a series of dilute solutions. The gradient (m) of this

plot is proportional to the quantum yield.

Φ_S_ = Φ_R_ × (m_S_ / m_R_) × (n_S_² / n_R_²)

Materials:

Calibrated fluorescence spectrometer and UV-Vis spectrophotometer.

10 mm path length quartz cuvettes.

Atto 390-labeled sample ("Sample").

A suitable fluorescence standard ("Reference") with a known quantum yield that absorbs in a

similar spectral region (e.g., Quinine Sulfate in 0.5 M H₂SO₄).

Spectroscopic grade solvents.

Procedure:

Select a Standard: Choose a reference standard with an absorption range that overlaps with

Atto 390.

Prepare Stock Solutions: Prepare stock solutions of both the Atto 390 sample and the

reference standard in the same solvent, if possible, to eliminate the refractive index term

(n_S_² / n_R_² = 1).

Prepare Dilutions: Prepare a series of dilutions for both the sample and the reference

standard. The absorbance of these solutions at the chosen excitation wavelength should be

kept low (ideally < 0.1) to avoid inner filter effects.

Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each

diluted solution at the intended excitation wavelength.

Measure Fluorescence:

Set the excitation wavelength on the fluorometer.
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Record the full, spectrally corrected emission spectrum for each solution under identical

instrument settings (e.g., slit widths).

Record the spectrum of a solvent blank for background subtraction.

Data Analysis:

Integrate the area under each background-corrected fluorescence emission spectrum to

obtain the integrated fluorescence intensity (I).

For both the sample and the reference, create a plot of integrated fluorescence intensity

(y-axis) versus absorbance (x-axis).

Determine the slope (gradient, m) of the linear fit for both plots.

Calculate Quantum Yield: Use the gradients obtained in the previous step and the known

quantum yield of the reference to calculate the quantum yield of the Atto 390 sample using

the comparative equation.
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Caption: Workflow for relative fluorescence quantum yield measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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